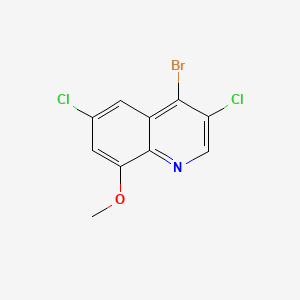

4-Bromo-3,6-dichloro-8-methoxyquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1210739-77-7 |

|---|---|

Molecular Formula |

C10H6BrCl2NO |

Molecular Weight |

306.968 |

IUPAC Name |

4-bromo-3,6-dichloro-8-methoxyquinoline |

InChI |

InChI=1S/C10H6BrCl2NO/c1-15-8-3-5(12)2-6-9(11)7(13)4-14-10(6)8/h2-4H,1H3 |

InChI Key |

AUKTXYHRCLZYFF-UHFFFAOYSA-N |

SMILES |

COC1=C2C(=CC(=C1)Cl)C(=C(C=N2)Cl)Br |

Synonyms |

4-Bromo-3,6-dichloro-8-methoxyquinoline |

Origin of Product |

United States |

The Strategic Significance of Quinoline Scaffold Modifications in Modern Chemical Synthesis

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the development of new therapeutic agents. nih.gov Its rigid structure provides a defined three-dimensional orientation for appended functional groups, allowing for precise interactions with biological targets. Modifications to the quinoline ring are a key strategy in drug discovery, enabling the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles.

The versatility of the quinoline system allows for a wide range of chemical transformations, making it an attractive template for combinatorial chemistry and the generation of diverse compound libraries. The introduction of various substituents at different positions on the quinoline ring can dramatically influence its electronic properties, lipophilicity, and metabolic stability, thereby altering its biological activity. This adaptability has led to the development of a multitude of quinoline-based drugs with applications spanning from anticancer and antimalarial to antibacterial and anti-inflammatory therapies.

Overview of Halogenated and Alkoxy Substituted Quinoline Derivatives in Academic Investigations

The incorporation of halogen atoms and alkoxy groups into the quinoline (B57606) scaffold has been a particularly successful strategy in medicinal chemistry. Halogenation can enhance a molecule's binding affinity to target proteins through the formation of halogen bonds, improve its membrane permeability, and block metabolic pathways, thereby increasing its in vivo half-life. Bromine, in particular, is known to contribute to increased biological activity in some quinoline derivatives. nih.gov

Academic research has extensively documented the synthesis and biological evaluation of various halogenated and alkoxy-substituted quinolines. These studies have revealed that the specific combination and placement of these functional groups can lead to compounds with highly specific and potent activities.

Identification of Research Gaps and Emerging Avenues for 4 Bromo 3,6 Dichloro 8 Methoxyquinoline Studies

Strategies for Regioselective Halogenation and Alkoxylation of Quinoline Systems

Achieving the specific 3,4,6-trichloro/bromo substitution pattern on an 8-methoxyquinoline (B1362559) scaffold is a significant challenge due to the inherent reactivity of the quinoline ring. Electrophilic aromatic substitution on the quinoline nucleus is highly dependent on the reaction conditions and the electronic nature of existing substituents. The 8-methoxy group, an electron-donating group, generally activates the benzene (B151609) ring portion (positions 5 and 7) towards electrophilic attack, while the pyridine (B92270) ring is typically deactivated. Therefore, direct halogenation often leads to mixtures of products and lacks the required regioselectivity for positions 3, 4, and 6. fao.orggelisim.edu.tr

To overcome these challenges, chemists employ strategies that precisely control the site of reaction. These include the use of directing groups, specialized reagents, and multi-step sequences involving protection and activation. For instance, the bromination of certain methoxyquinolines has been shown to occur selectively at the C-5 position under specific conditions, while other methods target the pyridine ring. gelisim.edu.tr The synthesis of 3-haloquinolines can be achieved through methods like the electrophilic cyclization of N-(2-alkynyl)anilines, which directly installs a halogen at the C3 position during ring formation. nih.gov

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The principle involves a directing metalation group (DMG) that coordinates to an organolithium or other strong base, facilitating deprotonation at the adjacent ortho position to form a stabilized organometallic intermediate. organic-chemistry.orgbaranlab.org This intermediate can then be quenched with a wide range of electrophiles to introduce a new substituent with high regiocontrol.

For quinoline systems, various DMGs can be employed to direct functionalization. While a methoxy group is considered a moderate DMG, stronger groups like amides, carbamates, or phosphorodiamidates are often more effective. organic-chemistry.orgharvard.edu In the context of this compound, a hypothetical DoM strategy could involve a precursor with a powerful DMG at a strategic position. For example, an 8-aminoquinoline (B160924) derivative could be converted to an N-pivaloyl or N-carbamoyl amide, which are excellent DMGs. These groups are known to direct metalation, and subsequent halogenation, to the C7 and sometimes C5 positions. harvard.edu

The 8-methoxy group itself would direct metalation to the C7-position, which is not the desired site for this particular target molecule. Therefore, a DoM strategy would likely be part of a more complex sequence, potentially used on a precursor aniline (B41778) before the quinoline ring is even formed, to install one of the required substituents with precise control.

| Directing Metalation Group (DMG) | Relative Strength | Typical Base | Primary Site of Metalation |

|---|---|---|---|

| -CONR₂ (Amide) | Strong | s-BuLi, t-BuLi | ortho |

| -OCONR₂ (Carbamate) | Strong | s-BuLi/TMEDA | ortho |

| -SO₂NR₂ (Sulfonamide) | Strong | n-BuLi | ortho |

| -OCH₃ (Methoxy) | Moderate | n-BuLi, s-BuLi | ortho |

| -F (Fluoro) | Moderate | n-BuLi | ortho |

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, offering mild and efficient routes to construct C-C and C-heteroatom bonds. These methods are highly applicable to the synthesis of complex quinolines, both for building the heterocyclic core and for its subsequent functionalization. nih.gov

One powerful approach involves the palladium-catalyzed annulation of a substituted 2-aminoaryl ketone with an alkyne. rsc.orgrsc.org This one-pot method can rapidly assemble a polysubstituted quinoline. For the target compound, one could envision a reaction between a hypothetical 2-amino-5-chlorobenzophenone (B30270) derivative (possessing the necessary precursors for the C6-chloro and C8-methoxy groups) and a chlorinated alkyne, catalyzed by a palladium complex to form the fully substituted pyridine portion of the quinoline ring. rsc.org

Alternatively, a pre-formed quinoline scaffold bearing halogen atoms can be further elaborated using classic cross-coupling reactions. For instance, a di- or tri-halo-quinoline could undergo selective Suzuki, Stille, or Negishi couplings to introduce aryl or alkyl groups, or Buchwald-Hartwig amination to add nitrogen-based functionalities. While not directly installing the halogens of the target molecule, these methods are crucial for creating diverse precursor structures. A key strategy could involve a palladium-catalyzed cascade reaction, where an initial coupling event is followed by an intramolecular cyclization to yield the quinoline. nih.govnih.gov

| Reaction Name | Reactants | Typical Catalyst/Ligand System | Bond Formed |

|---|---|---|---|

| Heck Coupling-Cyclization | 2-Iodoaniline + α,β-Unsaturated Carbonyl | Pd(OAc)₂ / PPh₃ | C-C, C-N (in cyclization) |

| Alkyne Annulation | 2-Aminoaryl Ketone + Alkyne | PdBr₂ or Pd(CH₃CN)₂Cl₂ | C-C, C-N |

| Suzuki Coupling | Haloquinoline + Boronic Acid | Pd(PPh₃)₄ / Base | C-C |

| Buchwald-Hartwig Amination | Haloquinoline + Amine | Pd₂(dba)₃ / Xantphos | C-N |

Optimized Reaction Conditions and Green Chemistry Principles in the Synthesis of this compound

Traditional quinoline syntheses, such as the Skraup or Friedländer reactions, often rely on harsh conditions like strong acids, high temperatures, and toxic reagents, leading to significant waste and energy consumption. nih.gov Modern synthetic chemistry emphasizes the adoption of Green Chemistry principles to mitigate environmental impact, improve safety, and increase efficiency. nih.gov These principles are highly relevant to the multi-step synthesis of a complex target like this compound.

Key green strategies applicable to quinoline synthesis include:

Catalysis: Using highly efficient and recyclable catalysts, such as palladium nanoparticles supported on carbon, can reduce catalyst loading and simplify purification. kfupm.edu.sa

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a major goal. The Friedländer reaction, for example, has been successfully performed in water, which can enhance reaction rates and simplify product isolation. mdpi.com

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool to dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions by minimizing side-product formation. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle. Cascade or tandem reactions, where multiple bonds are formed in a single operation, are excellent examples of atom-economical processes. organic-chemistry.org

Mechanochemistry: Performing reactions by mechanical grinding in the absence of bulk solvents is a rapidly growing area of green chemistry that eliminates solvent waste entirely. nih.gov

| Parameter | Traditional Method | Green Alternative |

|---|---|---|

| Catalyst | Strong acid (H₂SO₄) or base (NaOH), stoichiometric | Reusable solid acid (e.g., Nafion NR50), catalytic |

| Solvent | Ethanol, DMF, Toluene | Water or solvent-free |

| Energy Source | Conventional heating (reflux), long reaction times | Microwave irradiation, short reaction times |

| Waste | Acid/base neutralization salts, solvent waste | Minimal waste, recyclable catalyst, no solvent waste |

Exploration of Novel Cyclization and Annulation Reactions Leading to the Quinoline Core of this compound

The formation of the quinoline nucleus remains a central topic in heterocyclic chemistry, with numerous classic and modern methods available. For a highly substituted target, the choice of cyclization strategy is critical and depends on the availability of suitably substituted starting materials.

The Friedländer Annulation is one of the most versatile methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester). nih.gov To synthesize the core of the target molecule, a plausible route would involve the reaction of a hypothetical 2-amino-5-chloro-?-methoxy-acetophenone with a reagent capable of introducing the C3-chloro and C4-bromo substituents. For instance, a Friedländer condensation using 2-amino-5-chlorobenzophenone and an appropriately substituted acetophenone (B1666503) could yield a polysubstituted quinoline core. scirp.org

More recent and sophisticated methods offer alternative pathways:

Electrophilic Cyclization of N-(2-alkynyl)anilines: This powerful method involves the reaction of an alkyne-substituted aniline with an electrophilic halogen source (e.g., I₂, Br₂, ICl). nih.gov The reaction proceeds via a 6-endo-dig cyclization, forming the quinoline ring while simultaneously and regioselectively installing a halogen atom at the C3 position. This is particularly relevant for the target compound, as it provides a direct route to the C3-chloro functionality if a chlorine electrophile is used.

[4+2] Cycloaddition Reactions (Povarov Reaction): This reaction involves the cycloaddition of an electron-rich alkene with an N-arylimine (often generated in situ from an aniline and an aldehyde). nih.gov It provides access to tetrahydroquinoline derivatives, which can then be oxidized to quinolines. This method offers a convergent approach to assembling the quinoline core from three separate components.

Rhodium-Catalyzed Ring Expansion: A novel synthesis of quinoline-3-carboxylates has been demonstrated through the reaction of indoles with halodiazoacetates. beilstein-journals.org This reaction proceeds via a proposed cyclopropanation followed by ring expansion, offering a unique transformation to access the quinoline scaffold from a different heterocyclic precursor.

These advanced cyclization and annulation reactions provide a diverse toolbox for constructing the specific 3,6-dichloro-8-methoxyquinoline core, which can then be further functionalized at the C4 position via halogenation to yield the final target compound.

Selective Transformation of Halogen Substituents (Bromine and Chlorine) in this compound

The quinoline ring is substituted with a bromine atom at the C-4 position and chlorine atoms at the C-3 and C-6 positions. The electronic properties of the quinoline ring system and the inherent differences in the reactivity of carbon-halogen bonds provide opportunities for selective functionalization.

Nucleophilic aromatic substitution (SNAr) reactions on halogenated quinolines are influenced by the position of the halogen and the electronic nature of the ring. The nitrogen atom in the quinoline ring acts as an electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the C-2 and C-4 positions.

In this compound, the bromine atom at the C-4 position is the most likely site for nucleophilic displacement. This is due to the strong activation provided by the adjacent ring nitrogen. The chlorine atoms at C-3 and C-6 are less activated towards SNAr. The C-6 chloro substituent is on the benzenoid ring and is therefore significantly less reactive in SNAr reactions compared to the halogens on the pyridinoid ring. The C-3 chloro substituent is adjacent to the electron-withdrawing nitrogen, but the C-4 position is generally more activated.

Thus, treatment of this compound with a variety of nucleophiles, such as amines, alkoxides, or thiolates, is expected to result in the selective substitution of the C-4 bromine atom.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile (Nu-H) | Expected Major Product |

|---|---|

| R-NH₂ (Amine) | 4-(R-amino)-3,6-dichloro-8-methoxyquinoline |

| R-OH (Alcohol) | 3,6-dichloro-8-methoxy-4-(R-oxy)quinoline |

| R-SH (Thiol) | 3,6-dichloro-8-methoxy-4-(R-thio)quinoline |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The chemoselectivity of these reactions on polyhalogenated substrates is well-established and generally follows the order of reactivity: C-I > C-Br > C-Cl. This predictable selectivity allows for the stepwise functionalization of molecules like this compound.

Suzuki-Miyaura Coupling: The reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base is expected to proceed with high selectivity at the C-4 position. The more reactive C-Br bond will undergo oxidative addition to the palladium(0) catalyst much more readily than the C-Cl bonds. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-4 position while leaving the chloro substituents intact for potential subsequent transformations.

Sonogashira Coupling: Similarly, the Sonogashira coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would selectively occur at the C-4 position. This provides a direct route to 4-alkynyl-3,6-dichloro-8-methoxyquinoline derivatives.

Heck Reaction: The Heck reaction, which couples the substrate with an alkene, is also anticipated to show a preference for the C-4 bromine over the C-3 and C-6 chlorines. This would lead to the formation of 4-alkenyl-3,6-dichloro-8-methoxyquinolines.

Table 2: Predicted Selective Organometallic Coupling Reactions

| Reaction | Coupling Partner | Expected Major Product |

|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | 4-R-3,6-dichloro-8-methoxyquinoline |

| Sonogashira | R-C≡CH | 4-(R-C≡C)-3,6-dichloro-8-methoxyquinoline |

| Heck | R-CH=CH₂ | 4-(R-CH=CH)-3,6-dichloro-8-methoxyquinoline |

Selective removal of halogen atoms can be achieved through catalytic hydrogenation or other reductive methods. The ease of reductive cleavage of carbon-halogen bonds typically follows the trend C-I > C-Br > C-Cl. This difference in reactivity can be exploited for the selective dehalogenation of this compound.

By carefully choosing the reaction conditions (catalyst, solvent, and hydrogen source), it is possible to selectively remove the bromine atom at the C-4 position while retaining the chlorine atoms at C-3 and C-6. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) under mild conditions would likely favor the cleavage of the C-Br bond. More forcing conditions would be required to remove the C-Cl bonds. This strategy allows for the synthesis of 3,6-dichloro-8-methoxyquinoline, providing a scaffold for further functionalization at the now vacant C-4 position.

Table 3: Predicted Selective Reductive Dehalogenation

| Reagents and Conditions | Expected Major Product |

|---|---|

| H₂, Pd/C, mild conditions | 3,6-dichloro-8-methoxyquinoline |

| H₂, Pd/C, harsh conditions | 8-methoxyquinoline |

Reactivity of the Methoxy Group on the Quinoline Scaffold

The 8-methoxy group on the quinoline ring offers additional avenues for chemical modification, primarily through cleavage of the methyl-oxygen bond or by influencing the reactivity of the aromatic ring.

The etheric linkage of the methoxy group can be cleaved to reveal the corresponding 8-hydroxyquinoline (B1678124). This demethylation is typically achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). The resulting 8-hydroxy-4-bromo-3,6-dichloroquinoline is a valuable intermediate, as the phenolic hydroxyl group can participate in a variety of subsequent reactions.

While less common, under specific conditions, alkyl exchange reactions could potentially be achieved, where the methyl group is replaced by a different alkyl group.

Once the methoxy group is converted to a hydroxyl group, the resulting 8-hydroxyquinoline derivative can be readily functionalized through reactions targeting the oxygen atom. The phenolic proton is acidic and can be removed by a base to generate a phenoxide, which is a potent nucleophile.

This phenoxide can react with a variety of electrophiles. For example, O-alkylation can be achieved by treating the 8-hydroxyquinoline with an alkyl halide in the presence of a base, leading to the formation of new ether derivatives. This allows for the introduction of a wide range of alkyl or substituted alkyl chains at the 8-position, further diversifying the molecular scaffold.

Table 4: Reactivity of the Methoxy and Hydroxy Groups

| Reaction | Reagent | Expected Product |

|---|---|---|

| Demethylation | BBr₃ or HBr | 4-Bromo-3,6-dichloroquinolin-8-ol |

| O-Alkylation (of the hydroxyl) | R-X, Base | 4-Bromo-3,6-dichloro-8-(R-oxy)quinoline |

Electrophilic Aromatic Substitution and Radical Reactions on the Quinoline Ring System of this compound

The quinoline ring system is generally susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are heavily influenced by the nature and position of existing substituents on the ring. For quinoline itself, electrophilic attack typically occurs on the benzene ring portion, which is more electron-rich than the pyridine ring.

In the case of 8-methoxyquinoline, the methoxy group at the C8 position is an activating group and directs electrophiles primarily to the C5 and C7 positions. For instance, the bromination of 8-methoxyquinoline has been shown to yield 5-bromo-8-methoxyquinoline (B186703) as the sole product.

However, the electronic landscape of This compound is significantly altered by the presence of multiple halogen substituents. The chlorine atoms at C3 and C6, and the bromine atom at C4, are all deactivating groups due to their electron-withdrawing inductive effects. This deactivation of the entire quinoline nucleus makes electrophilic aromatic substitution reactions challenging under standard conditions. The methoxy group at C8, while activating, may not be sufficient to overcome the deactivating effects of three halogen atoms. Consequently, forcing conditions, such as high temperatures and strong Lewis acid catalysts, would likely be necessary to promote any electrophilic substitution.

The probable sites for electrophilic attack on this compound would be the C5 and C7 positions, directed by the C8-methoxy group. However, the chlorine at C6 sterically hinders the C5 and C7 positions, and also electronically deactivates them. Predicting the precise outcome of such a reaction is difficult without experimental data.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Substituted 8-Methoxyquinolines

| Starting Material | Electrophile | Predicted Product(s) | Rationale |

| 8-Methoxyquinoline | Br₂ | 5-Bromo-8-methoxyquinoline | The C8-methoxy group directs to the C5 and C7 positions. |

| This compound | NO₂⁺ | 5-Nitro-4-bromo-3,6-dichloro-8-methoxyquinoline and/or 7-Nitro-4-bromo-3,6-dichloro-8-methoxyquinoline | The C8-methoxy group is the strongest activating group, directing to the C5 and C7 positions, though the reaction is expected to be difficult due to the deactivating effect of the halogens. |

Multi-Component Reactions Involving this compound as a Key Synthon

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. Quinolines and their derivatives are often synthesized via MCRs, such as the Doebner-von Miller reaction or the Combes quinoline synthesis.

The utility of This compound as a synthon in MCRs would primarily depend on the reactivity of its functional groups. The bromo and chloro substituents could potentially participate in palladium-catalyzed MCRs. For instance, the C4-bromo or C3/C6-chloro positions could undergo oxidative addition to a palladium(0) catalyst, initiating a cascade of reactions with other components.

However, the relative reactivity of the different carbon-halogen bonds would need to be considered. Generally, the reactivity order for oxidative addition is C-I > C-Br > C-Cl. This suggests that the C4-bromo bond would be the most likely to react in a palladium-catalyzed MCR. The specific ligand and reaction conditions would play a crucial role in determining the selectivity.

An example of a potential multi-component reaction could involve the palladium-catalyzed coupling of this compound with a terminal alkyne and another coupling partner in a Sonogashira-type MCR.

Table 2: Potential Multi-Component Reactions Utilizing this compound

| MCR Type | Potential Role of this compound | Other Components | Potential Product Class |

| Palladium-catalyzed cascade | Aryl halide component | Terminal alkyne, amine | Substituted aminoquinolines |

| Isocyanide-based MCR | Electrophilic component (after activation) | Isocyanide, carboxylic acid, amine (Ugi) | Complex quinoline-containing peptidomimetics |

While the potential for this compound to participate in MCRs is significant, a thorough search of the current chemical literature did not reveal specific examples of its use as a key synthon in such reactions. Further research is needed to explore and develop MCR methodologies utilizing this highly functionalized quinoline.

Mechanistic Investigations and Computational Modeling of Reactions Involving 4 Bromo 3,6 Dichloro 8 Methoxyquinoline

Elucidation of Reaction Pathways and Transition States through Kinetic Studies

Kinetic studies are fundamental to elucidating reaction mechanisms, providing quantitative data on reaction rates, and offering insights into the composition and structure of transition states. For reactions involving 4-Bromo-3,6-dichloro-8-methoxyquinoline, such as nucleophilic aromatic substitution (SNAr), kinetic experiments are designed to determine the rate law, activation parameters (enthalpy and entropy of activation), and the influence of various factors like solvent polarity and nucleophile strength.

While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles of SNAr reactions on related activated haloaromatic systems provide a framework for understanding its reactivity. The reaction rate is typically monitored by spectroscopic methods, following the disappearance of the reactant or the appearance of the product over time.

The rate law for an SNAr reaction is often found to be second order, first order in the quinoline (B57606) substrate and first order in the nucleophile. This is consistent with a two-step mechanism involving the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. However, some nucleophilic aromatic substitutions have been shown to proceed through a concerted mechanism (cSNAr), where bond formation and bond-breaking occur in a single step. semanticscholar.orgnih.gov

Table 1: Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction of this compound

| Nucleophile | Solvent | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Methoxide | Methanol | 1.2 x 10⁻⁴ | 65 |

| Piperidine | Dioxane | 3.5 x 10⁻³ | 58 |

| Thiophenoxide | DMF | 8.1 x 10⁻² | 52 |

This table presents hypothetical data based on general trends for SNAr reactions to illustrate the expected relative reactivity.

The data in the hypothetical table illustrates that stronger nucleophiles and more polar aprotic solvents generally lead to faster reaction rates. Kinetic studies, in conjunction with computational modeling, can help to distinguish between stepwise and concerted pathways by comparing experimental activation parameters with calculated energy barriers for each proposed mechanism.

Density Functional Theory (DFT) Calculations for Understanding Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules, including complex systems like this compound. DFT calculations can provide valuable insights into ground-state properties, reaction energetics, and the nature of transition states. nih.gov

Frontier Molecular Orbital Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy and distribution of these orbitals determine the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the electron-withdrawing nature of the chlorine and bromine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted quinoline. The methoxy (B1213986) group, being an electron-donating group, will have an opposing effect, raising the energy of these orbitals. The precise energy levels and their distribution across the molecule are a result of the interplay of these electronic effects.

Table 2: Calculated Frontier Molecular Orbital Energies for a Model Quinoline System

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Quinoline | -6.58 | -0.95 | 5.63 |

| 4-Chloroquinoline | -6.72 | -1.23 | 5.49 |

| This compound (Estimated) | -6.85 | -1.50 | 5.35 |

The data for the target compound is an estimation based on the expected electronic effects of the substituents.

A smaller HOMO-LUMO gap generally implies higher reactivity. The distribution of the LUMO is particularly important for predicting the sites of nucleophilic attack. In polychlorinated aromatic systems, the carbon atom with the largest LUMO coefficient is often the most susceptible to nucleophilic substitution. nih.gov

Prediction of Regioselectivity and Stereoselectivity in Derivatization Reactions

DFT calculations are instrumental in predicting the regioselectivity of reactions such as nucleophilic aromatic substitution on polyhalogenated quinolines. By calculating the activation energies for nucleophilic attack at each of the possible positions (C-3, C-4, and C-6), the most favorable reaction pathway can be identified. The position with the lowest activation energy barrier will correspond to the major regioisomer formed. mdpi.com

In the case of this compound, a nucleophile could potentially substitute the bromine at C-4 or the chlorine atoms at C-3 and C-6. DFT calculations can model the transition states for each of these substitution pathways. Factors influencing regioselectivity include the relative bond strengths of C-Br and C-Cl, the stability of the intermediate Meisenheimer complexes, and steric hindrance from adjacent substituents. Theoretical studies on related systems suggest that substitution at the 4-position of the quinoline ring is often favored. nih.govmdpi.com

Stereoselectivity can also be addressed with DFT, particularly in reactions involving chiral reagents or catalysts. By modeling the transition states leading to different stereoisomers, the enantiomeric or diastereomeric excess can be predicted.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior, complementing the static information obtained from DFT calculations. MD simulations are particularly useful for studying the influence of solvent on reaction mechanisms and for exploring the conformational landscape of flexible molecules. nih.govnih.gov

For reactions involving this compound, MD simulations can be used to model the solvation shell around the molecule and the reacting species. The explicit inclusion of solvent molecules allows for a more realistic representation of the reaction environment and can reveal specific solvent-solute interactions that stabilize or destabilize reactants, intermediates, and transition states.

Conformational analysis through MD is also important, especially for derivatives of this compound with flexible side chains. MD simulations can identify the most stable conformers in solution and calculate the energy barriers for conformational changes, which can be crucial for understanding receptor binding or catalytic activity in biological systems.

QSAR/QSPR Approaches for Predicting Structure-Reactivity Relationships in Quinoline Derivatives (Strictly Theoretical/Computational)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.netresearchgate.netmdpi.com These models are built using statistical methods, such as multiple linear regression or machine learning algorithms, to find a mathematical relationship between molecular descriptors and the observed activity or property.

For quinoline derivatives, QSAR models can be developed to predict their reactivity in various chemical transformations. The molecular descriptors used in these models can be derived from DFT calculations (e.g., HOMO/LUMO energies, atomic charges, dipole moment) or from the 2D/3D structure of the molecule (e.g., topological indices, molecular weight, surface area).

A typical QSAR study on the reactivity of quinoline derivatives would involve:

Data Set Preparation: A series of quinoline derivatives with known experimental reactivity data is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods are used to select the most relevant descriptors and to build a predictive model.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Once a robust QSAR model is established, it can be used to predict the reactivity of new, untested quinoline derivatives, thereby guiding synthetic efforts towards compounds with desired reactivity profiles.

Advanced Analytical and Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring of 4 Bromo 3,6 Dichloro 8 Methoxyquinoline Derivatives

Application of Advanced NMR Spectroscopy (e.g., 2D-NMR, Solid-State NMR) for Complex Product Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds in solution. For complex molecules like 4-Bromo-3,6-dichloro-8-methoxyquinoline and its derivatives, one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial, crucial information about the chemical environment of the hydrogen and carbon atoms. However, due to the intricate spin-spin coupling patterns and potential for signal overlap in such substituted systems, 1D NMR alone is often insufficient for complete structural assignment. nih.govbeilstein-journals.org

Advanced two-dimensional (2D) NMR techniques are indispensable for unraveling the complex spin systems within quinoline (B57606) derivatives. researchgate.net Experiments such as COSY (Correlation Spectroscopy) are used to establish proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the quinoline ring system. nih.govbeilstein-journals.org Heteronuclear correlation experiments, like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to correlate protons with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This information is critical for assigning the correct positions of the bromo, chloro, and methoxy (B1213986) substituents on the quinoline scaffold. For instance, an HMBC correlation between the methoxy protons and a carbon atom in the aromatic ring would definitively place the methoxy group at that position.

In the context of reaction monitoring, NMR can track the disappearance of starting material signals and the appearance of product signals, providing kinetic and mechanistic insights. For example, in a reaction where the bromine at the C4 position is substituted, changes in the chemical shifts of the neighboring protons and carbons would be clearly observable.

Solid-state NMR (ssNMR) offers a powerful tool for characterizing these compounds in the solid phase, providing information that is complementary to solution-state NMR and X-ray diffraction. pharmaguideline.comwm.edu This is particularly valuable for studying reaction products that are insoluble or for analyzing different polymorphic forms. mdpi.com For halogenated compounds, ssNMR of quadrupolar nuclei like ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br can provide direct information about the local electronic environment of the halogen atoms, which is highly sensitive to the crystalline packing and intermolecular interactions. researchgate.netumb.edu Although technically challenging due to the broad signals from quadrupolar nuclei, techniques such as high-field NMR and advanced pulse sequences can yield valuable structural data. umb.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted Quinolines (Note: This table is a composite of typical shifts for related structures and is for illustrative purposes. Actual values for this compound would require experimental determination.)

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-2 | 8.5 - 8.9 | 148 - 152 | C-3, C-4, C-8a |

| H-5 | 7.2 - 7.6 | 115 - 120 | C-4, C-6, C-7, C-8a |

| H-7 | 7.0 - 7.4 | 110 - 118 | C-5, C-6, C-8, C-8a |

| OCH₃ | 3.9 - 4.1 | 55 - 60 | C-8 |

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Elucidating Reaction Intermediates and Products

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, making it ideal for the identification of reaction products and transient intermediates. wm.edu High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov This is particularly crucial for differentiating between compounds with the same nominal mass but different chemical formulas, a common scenario in reactions involving halogenated compounds due to the isotopic patterns of bromine and chlorine.

For this compound, HRMS would confirm its elemental composition of C₁₀H₆BrCl₂NO. During reaction monitoring, HRMS can detect the formation of intermediates and byproducts, even at very low concentrations. nih.gov

Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of a selected precursor ion. nih.gov The resulting fragment ions are characteristic of the molecule's structure. In the case of quinoline derivatives, common fragmentation pathways include the loss of substituents and cleavage of the quinoline ring system. nih.govrsc.org For example, the loss of a bromine radical (•Br), a chlorine radical (•Cl), or a methyl radical (•CH₃) from the methoxy group would produce characteristic neutral losses that can be detected. The fragmentation pattern can help to confirm the positions of the substituents on the quinoline core.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of quinoline derivatives, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation, preserving the molecular ion for HRMS analysis and subsequent MS/MS experiments. nih.gov

Table 2: Expected HRMS and Key MS/MS Fragments for this compound

| Ion | Formula | Calculated m/z (Monoisotopic) | Description |

| [M+H]⁺ | C₁₀H₇⁷⁹Br³⁵Cl₂NO⁺ | 293.9035 | Protonated molecular ion |

| [M-CH₃]⁺ | C₉H₄⁷⁹Br³⁵Cl₂NO⁺ | 278.8879 | Loss of a methyl radical from the methoxy group |

| [M-Br]⁺ | C₁₀H₆³⁵Cl₂NO⁺ | 213.9826 | Loss of a bromine radical |

| [M-Cl]⁺ | C₁₀H₆⁷⁹Br³⁵ClNO⁺ | 258.9349 | Loss of a chlorine radical |

X-ray Crystallography for Definitive Three-Dimensional Structural Characterization

While NMR and MS provide powerful insights into the connectivity and composition of a molecule, X-ray crystallography offers an unparalleled, definitive determination of the three-dimensional structure in the solid state. indexcopernicus.comresearchgate.net This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions and crystal packing.

For a molecule like this compound, a single-crystal X-ray structure would unambiguously confirm the substitution pattern on the quinoline ring. It would also reveal the planarity of the bicyclic system and the orientation of the methoxy group relative to the ring. A crystal structure of the closely related compound, 4-Bromo-8-methoxyquinoline, has been reported, showing that the non-hydrogen atoms are essentially co-planar. nih.gov The introduction of two chlorine atoms at positions 3 and 6 would be expected to influence the crystal packing through halogen-halogen and other non-covalent interactions.

Furthermore, X-ray crystallography is invaluable for characterizing the products of reactions, confirming the structure of newly formed stereocenters, and understanding the regioselectivity and stereoselectivity of a transformation.

Table 3: Illustrative Crystallographic Data for a Related Halogenated Quinoline (Data based on the reported structure of 4-Bromo-8-methoxyquinoline for comparative purposes) nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₈BrNO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.1615 |

| b (Å) | 12.1337 |

| c (Å) | 14.2436 |

| V (ų) | 892.05 |

| Z | 4 |

Spectroscopic Probes (e.g., UV-Vis, Fluorescence, IR) for Investigating Electronic Transitions and Functional Group Changes in Reactions

Spectroscopic techniques that probe the electronic and vibrational states of a molecule are highly effective for monitoring reactions and investigating the electronic properties of this compound and its derivatives.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.netresearchgate.net For the title compound, the IR spectrum would show characteristic peaks for the C-O stretching of the methoxy group, C=C and C=N stretching vibrations within the quinoline ring, and C-H stretching and bending modes. researchgate.net The presence and positions of the C-Cl and C-Br stretching vibrations in the lower frequency region would also be indicative of the halogen substituents. During a reaction, changes in the functional groups, such as the conversion of a bromo group to another functionality, would result in the disappearance of the C-Br vibrational band and the appearance of new bands corresponding to the new functional group. acs.org

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV light, and the position and intensity of the absorption bands are sensitive to the substituents on the ring. The bromo, chloro, and methoxy groups all act as auxochromes, which can modify the absorption spectrum. Monitoring the UV-Vis spectrum during a reaction can indicate the consumption of the starting material and the formation of products or intermediates that have different electronic structures and therefore different absorption maxima (λₘₐₓ). researchgate.netrsc.org

Fluorescence Spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. Many quinoline derivatives are fluorescent, and their emission properties are highly dependent on their structure and environment. rsc.org The introduction of heavy atoms like bromine can sometimes quench fluorescence through the heavy-atom effect. Changes in the substitution pattern during a reaction can lead to significant changes in the fluorescence spectrum, such as a shift in the emission wavelength or a change in the quantum yield. This makes fluorescence a sensitive technique for monitoring reactions that involve changes to the fluorophore.

Table 4: Typical Spectroscopic Data for Functional Groups in Substituted Quinolines

| Technique | Functional Group/Transition | Typical Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR | Aromatic C-H stretch | 3000 - 3100 |

| C=C / C=N stretch | 1500 - 1650 | |

| C-O stretch (methoxy) | 1020 - 1075, 1200 - 1275 | |

| C-Cl stretch | 600 - 800 | |

| C-Br stretch | 500 - 600 | |

| UV-Vis | π → π* transitions | 250 - 450 |

| Fluorescence | Emission | Dependent on structure, often > 400 |

Exploration of Advanced Applications of 4 Bromo 3,6 Dichloro 8 Methoxyquinoline in Specialized Chemical Domains

Role as a Privileged Scaffold in the Rational Design of Ligands for Organometallic Catalysis

The quinoline (B57606) framework is a privileged structure in ligand design for organometallic catalysis due to its strong coordination capabilities, thermal stability, and tunable steric and electronic properties. While direct catalytic applications of 4-Bromo-3,6-dichloro-8-methoxyquinoline are not extensively documented, its structure is highly suitable for modification into sophisticated ligands. The presence of bromo and chloro substituents offers chemically distinct sites for regioselective functionalization, primarily through cross-coupling reactions.

The bromine atom at the C4 position is particularly susceptible to palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide array of aryl, alkynyl, or amino groups, enabling the construction of bidentate or polydentate ligands. For instance, coupling with an arylboronic acid (Suzuki reaction) can introduce a new phenyl ring, which could be further functionalized with phosphine (B1218219) or N-heterocyclic carbene (NHC) precursors to create P,N or C,N-type ligands. Such ligands are instrumental in asymmetric catalysis, where precise control over the metal's coordination sphere is essential for achieving high enantioselectivity.

Precursor for Advanced Organic Electronic Materials and Optoelectronic Devices (Focus on molecular design principles)

Quinoline derivatives are increasingly investigated for their use in organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs), due to their high thermal stability, good electron-transporting capabilities, and tunable fluorescence properties. mdpi.comnanobioletters.com The design of these materials hinges on the ability to control the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which dictates charge injection, transport, and recombination efficiency.

This compound serves as an excellent precursor for such materials based on key molecular design principles:

Electron-Deficient Core: The nitrogen atom in the quinoline ring makes the system inherently electron-deficient, which is favorable for creating n-type (electron-transporting) or ambipolar (transporting both electrons and holes) materials.

Tuning of Energy Levels: The substituents play a critical role. The electron-withdrawing halogen atoms (Br, Cl) lower both the HOMO and LUMO energy levels, which can facilitate electron injection from common cathodes (like aluminum) and increase the material's oxidative stability. The electron-donating methoxy (B1213986) group (-OCH₃) at the C8 position raises the HOMO level, thereby reducing the energy gap and shifting the emission color. By strategically replacing the bromine atom via cross-coupling reactions, large π-conjugated systems can be built, further tuning the energy gap and influencing the emission wavelength from blue to red. acs.org

Solid-State Packing and Morphology: The irregular shape imparted by the multiple, distinct substituents can disrupt close π-π stacking in the solid state. While sometimes detrimental, this can be a design advantage to prevent aggregation-caused quenching (ACQ) of fluorescence, leading to higher quantum yields in solid-state devices.

The bromine atom is a key functionalization point for building more complex structures, such as spiro-compounds or dendrimers, which are designed to improve amorphous film morphology and device lifetime.

Table 1: Influence of Quinoline Substituents on Optoelectronic Properties

| Substituent Type | Position on Quinoline Ring | Effect on HOMO Level | Effect on LUMO Level | Impact on Emission Wavelength |

|---|---|---|---|---|

| Electron-Donating (e.g., -OCH₃, -NH₂) | C6, C8 | Increases (less stable) | Minor Increase | Red-shift (longer wavelength) |

| Electron-Withdrawing (e.g., -Cl, -Br, -CN) | C3, C6 | Decreases (more stable) | Decreases | Blue-shift (shorter wavelength) |

This table presents generalized principles for molecular design based on quinoline derivatives.

Investigation of Protein-Ligand Interactions and Enzyme Modulation Mechanisms in In Vitro Systems (Focus on molecular recognition and mechanistic studies)

The quinoline scaffold is a frequent motif in pharmacologically active compounds, known to interact with a wide range of biological targets, including enzymes and receptors. nih.govresearchgate.net The study of this compound and its analogues in in vitro systems focuses on understanding the fundamental principles of molecular recognition that drive their biological activity.

The core of molecular recognition involves specific, non-covalent interactions between the ligand and the amino acid residues within a protein's binding pocket. The quinoline ring itself can participate in several key interactions:

π-π Stacking: The aromatic rings can stack with the side chains of aromatic amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

Hydrogen Bonding: The nitrogen atom at position 1 is a hydrogen bond acceptor, capable of forming crucial interactions with hydrogen bond donor residues like Serine (Ser) or Threonine (Thr). researchgate.net

Hydrophobic Interactions: The carbocyclic part of the quinoline ring interacts favorably with nonpolar amino acid residues such as Leucine (Leu), Isoleucine (Ile), and Valine (Val).

The substituents on this compound provide additional points of interaction that define its specificity and potency. The chlorine atoms can form halogen bonds—a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen—or participate in hydrophobic interactions. The methoxy group at C8 can act as a hydrogen bond acceptor.

Identifying the specific protein target of a bioactive compound is a critical step in drug discovery and chemical biology. Chemical probes are essential tools for this purpose, and a molecule like this compound is an ideal starting point for probe development. nih.gov

A primary strategy involves converting the parent compound into a probe by introducing a reactive or reporter group, often by leveraging one of the halogen atoms. The bromine at C4 is particularly suitable for this functionalization.

Affinity-Based Probes: The bromo-substituent can be replaced with a linker arm terminating in a photo-affinity label (e.g., a diazirine) or a reactive group (e.g., an acrylamide). This probe is introduced to a cell lysate; upon activation (e.g., with UV light), it covalently binds to its protein target(s). The target protein can then be identified using proteomic techniques like mass spectrometry.

Reporter-Tagged Probes: A fluorescent dye or a biotin (B1667282) tag can be attached to the quinoline scaffold. These probes allow for the visualization of the target's subcellular localization via fluorescence microscopy or for the isolation of the target protein and its binding partners using affinity purification (e.g., with streptavidin beads for biotin-tagged probes).

Radiolabeled Tracers for PET Imaging: The bromo- or chloro- substituents can be replaced with a positron-emitting isotope (e.g., ¹⁸F or ⁷⁶Br). This creates a radiopharmaceutical that can be used in Positron Emission Tomography (PET) to visualize the distribution and density of a specific target in vivo. This approach has been explored for radiohalogenated 8-hydroxyquinoline (B1678124) derivatives to image targets in diseases like Alzheimer's. nih.gov

Validation is achieved by demonstrating that the probe binds to the identified target with high affinity and selectivity. This is often confirmed using a negative control—a structurally similar but biologically inactive molecule—which should not show significant target engagement. nih.gov

Structure-Activity Relationship (SAR) studies are systematic investigations into how changes in a molecule's structure affect its biological activity. nih.gov These studies are crucial for optimizing a lead compound like this compound into a potent and selective agent. SAR is typically established by synthesizing a library of analogues and testing their activity in in vitro biochemical assays, such as enzyme inhibition assays that measure IC₅₀ values (the concentration of an inhibitor required to reduce enzyme activity by 50%).

For this compound, an SAR study would explore the importance of each substituent at each position. A hypothetical SAR study against a target like a protein kinase might yield data similar to that presented in the interactive table below.

Table 2: Illustrative SAR Data for Analogues of this compound against a Hypothetical Kinase

| Compound ID | Modification from Parent Compound | Rationale for Modification | Hypothetical IC₅₀ (nM) |

|---|---|---|---|

| Parent | 4-Br , 3-Cl , 6-Cl , 8-OCH₃ | Baseline activity | 520 |

| Analogue 1 | 4-Phenyl , 3-Cl, 6-Cl, 8-OCH₃ | Explore hydrophobic interactions at C4 | 150 |

| Analogue 2 | 4-H , 3-Cl, 6-Cl, 8-OCH₃ | Assess importance of C4 halogen | >10,000 |

| Analogue 3 | 4-Br, 3-H , 6-Cl, 8-OCH₃ | Assess importance of C3 halogen | 890 |

| Analogue 4 | 4-Br, 3-Cl, 6-H , 8-OCH₃ | Assess importance of C6 halogen | 2,400 |

| Analogue 5 | 4-Br, 3-Cl, 6-Cl, 8-OH | Introduce H-bond donor at C8 | 85 |

Substitution at the C4 position is critical for activity, with a simple hydrogen (Analogue 2) leading to a complete loss of potency.

A bulky hydrophobic group like phenyl at C4 (Analogue 1) or a hydrogen-bonding group like anilino (Analogue 6) significantly enhances potency, suggesting a deep hydrophobic pocket with hydrogen bond acceptors in the enzyme's active site.

The chlorine at C3 appears more important for activity than the one at C6 (compare Analogues 3 and 4).

Converting the methoxy group to a hydroxyl group (Analogue 5) improves activity, indicating that a hydrogen bond donor at this position is preferred over a simple acceptor.

These iterative cycles of design, synthesis, and testing are the cornerstone of medicinal chemistry for optimizing molecular interactions. nih.govyoutube.com

Application in Chemo-Biosensors and Molecular Recognition Systems

The intrinsic fluorescence of the quinoline core makes it an attractive fluorophore for the development of chemo-biosensors. nanobioletters.comrsc.org These sensors are designed to signal the presence of a specific analyte (e.g., metal ions, biomolecules) through a change in their optical properties, most commonly fluorescence intensity or color. nih.govnih.gov

This compound can be developed into a chemo-biosensor through a rational design process:

Fluorophore Core: The quinoline ring system serves as the signaling unit. Its fluorescence quantum yield and emission wavelength are sensitive to its electronic environment.

Recognition Unit (Receptor): A specific binding site for the target analyte is attached to the fluorophore. This is where the bromo-substituent is invaluable, as it allows for the covalent attachment of a receptor moiety (e.g., a crown ether for metal ions, a peptide for a protein, or an oligonucleotide for a DNA sequence) via cross-coupling chemistry.

Signaling Mechanism: The binding of the analyte to the receptor must trigger a change in the fluorophore's emission. Common mechanisms include:

Photoinduced Electron Transfer (PET): In the "off" state, the receptor quenches the quinoline's fluorescence through PET. Upon binding the analyte, the electron-donating ability of the receptor is altered, PET is inhibited, and fluorescence is "turned on." mdpi.com

Intramolecular Charge Transfer (ICT): Analyte binding can change the dipole moment of the molecule, altering the ICT character and causing a significant shift in the emission wavelength (a ratiometric response).

Fluorescence Resonance Energy Transfer (FRET): The quinoline can act as a donor or acceptor in a FRET pair, with analyte binding changing the distance or orientation between the pair, thus modulating the FRET efficiency.

For example, a highly selective sensor for hypochlorous acid (HOCl), an important signaling molecule in inflammatory diseases, was developed from a quinoline derivative. nih.gov The sensor worked via an oxidation mechanism that quenched the quinoline's fluorescence. Similarly, functionalizing the this compound scaffold with a dipicolylamine unit could create a selective sensor for Zn²⁺ ions. mdpi.com The combination of a tunable fluorophore and a versatile synthetic handle makes this compound a promising platform for creating novel molecular recognition systems for applications in environmental monitoring, medical diagnostics, and cell imaging. acs.orgacs.org

Future Directions, Challenges, and Emerging Research Paradigms for 4 Bromo 3,6 Dichloro 8 Methoxyquinoline Research

Development of Sustainable and Eco-Friendly Synthetic Routes for Quinoline (B57606) Derivatives

The synthesis of quinoline derivatives, including 4-Bromo-3,6-dichloro-8-methoxyquinoline, has traditionally relied on classic methods such as the Skraup, Friedländer, and Doebner–von Miller reactions. tandfonline.comrsc.orgmdpi.com However, these methods often suffer from significant drawbacks, including the use of harsh conditions, toxic reagents, expensive starting materials, and the generation of substantial waste, which pose environmental concerns. tandfonline.commdpi.comresearchgate.net The future of quinoline synthesis is geared towards the principles of green chemistry, aiming to develop more sustainable and efficient protocols. acs.org

Emerging research focuses on several key areas to make the synthesis of quinolines like this compound more environmentally benign:

Green Catalysts: There is a growing interest in replacing traditional acid catalysts with inexpensive, non-toxic, and reusable alternatives. tandfonline.com Iron(III) chloride (FeCl₃·6H₂O) has been demonstrated as an effective catalyst for quinoline synthesis in water, offering advantages like mild conditions and high yields. tandfonline.com Other eco-friendly catalysts being explored include niobium(V) chloride (NbCl₅) in glycerol (B35011) and magnetic nanoparticles like ZrO₂/Fe₃O₄-MNPs, which allow for easy catalyst recovery. researchgate.net

Alternative Solvents: A major push is to replace hazardous organic solvents. frontiersin.org Water is being investigated as a green reaction medium, and solvent-free conditions are being developed for multicomponent reactions to produce quinoline analogues. tandfonline.comfrontiersin.org Glycerol has also been shown to be an excellent and environmentally friendly solvent for preparing quinoline derivatives. researchgate.net

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often leading to higher yields and fewer by-products compared to conventional heating. tandfonline.comresearchgate.netmdpi.com Visible-light-mediated transformations are also gaining traction as a green method that uses photons as a clean energy source. rsc.org

The adaptation of these green methodologies for the specific, multi-step synthesis of a polysubstituted compound like this compound presents a significant challenge, requiring optimization to maintain regioselectivity and yield.

Table 1: Comparison of Synthetic Approaches for Quinoline Derivatives

| Feature | Traditional Methods (e.g., Skraup, Friedländer) | Emerging Green Methods |

|---|---|---|

| Catalysts | Strong mineral acids, Lewis acids | FeCl₃, NbCl₅, ZrO₂/Fe₃O₄-MNPs, biocatalysts. tandfonline.comresearchgate.nettandfonline.com |

| Solvents | High-boiling, often toxic organic solvents. mdpi.com | Water, glycerol, ethanol (B145695); or solvent-free conditions. tandfonline.comresearchgate.netfrontiersin.org |

| Energy Source | Conventional heating, often at high temperatures. acs.org | Microwave irradiation, visible light. tandfonline.comrsc.org |

| Reaction Time | Often long, spanning several hours. researchgate.net | Significantly shorter, often minutes. tandfonline.comresearchgate.net |

| Workup | Can be tedious and generate significant waste. rsc.org | Often simpler, with easier product isolation. researchgate.nettandfonline.com |

| Sustainability | Low, with significant environmental burden. tandfonline.comrsc.org | High, aligns with green chemistry principles. acs.org |

Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Synthesis

The synthesis of complex molecules such as this compound is a significant challenge that can be streamlined through the integration of artificial intelligence (AI) and machine learning (ML). nih.govresearchgate.net These computational tools are revolutionizing chemical synthesis by shifting from experiential-based approaches to data-driven, predictive models. mdpi.com

Future research in this area will focus on several key applications of AI/ML for the synthesis of this target compound:

Retrosynthesis and Pathway Planning: AI-powered platforms can analyze the structure of this compound and propose novel and efficient synthetic pathways that human chemists might not consider. researchgate.netchemical.ai These tools leverage vast reaction databases to identify feasible routes, potentially reducing the time and cost of discovery. chemical.ai

Reaction Outcome and Yield Prediction: A major bottleneck in synthesis is the optimization of reaction conditions. ML models, particularly graph transformer neural networks, can be trained on reaction data to predict the outcome, yield, and regioselectivity of reactions. digitellinc.com This is crucial for a polysubstituted molecule where side reactions can be prevalent. By using 3D molecular structures, these models can achieve high predictive accuracy. digitellinc.com

Accelerated Discovery and Optimization: ML algorithms can be combined with high-throughput experimentation and robotic automation to create unmanned chemical laboratories. mdpi.com Such systems can autonomously perform experiments, analyze the results, and use ML to predict the next set of conditions, drastically accelerating the optimization of the synthesis for this compound. mdpi.com This approach allows for the rapid screening of catalysts, solvents, and other reaction parameters without prior knowledge. mdpi.com

The primary challenge in applying these technologies is the need for large, high-quality datasets for training the ML models. researchgate.netrsc.org Generating sufficient data for a specific and relatively uncommon compound class requires a concerted effort in data collection and curation.

Table 2: Role of AI/ML in the Synthesis of this compound

| AI/ML Application | Function | Potential Impact |

|---|---|---|

| Retrosynthetic Analysis | Proposes novel synthetic routes from target molecule to starting materials. chemical.aiquantumzeitgeist.com | Discovery of more efficient, cost-effective, and sustainable pathways. |

| Reaction Prediction | Predicts binary outcomes, yields, and regioselectivity for chemical reactions. digitellinc.com | Reduces trial-and-error experimentation; minimizes resource waste. |

| Catalyst/Condition Screening | In silico screening of vast libraries of catalysts and reaction conditions. digitellinc.com | Identifies optimal conditions faster than physical high-throughput screening. |

| Automated Synthesis | Drives robotic platforms to perform and optimize reactions autonomously. mdpi.com | Accelerates research and development cycles with high precision. |

Exploration of Supramolecular Assembly and Self-Healing Materials Incorporating Quinoline Scaffolds

The quinoline ring system, with its distinct electronic and structural characteristics, is an attractive building block for supramolecular chemistry. mdpi.com The specific substitution pattern of this compound—featuring electron-withdrawing halogens and an electron-donating methoxy (B1213986) group—offers unique opportunities for directed, non-covalent interactions. These interactions can be harnessed to construct ordered, functional supramolecular architectures. nih.gov

Future research could explore:

Directed Self-Assembly: The bromine and chlorine atoms on the quinoline ring can participate in halogen bonding, a highly directional interaction useful for crystal engineering and the design of complex assemblies. The aromatic rings can engage in π-π stacking, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. By leveraging these interactions, this compound could be used as a "supramolecular scaffold" to organize other functional units into desired 1D, 2D, or 3D structures. nih.gov

Self-Healing Materials: There is a growing interest in creating polymers and other materials that can autonomously repair damage. nih.gov These materials often rely on reversible bonds or dynamic supramolecular interactions to achieve their healing properties. nih.gov Incorporating the this compound scaffold into a polymer matrix could impart new functionalities. For instance, the quinoline unit could provide sensing capabilities (e.g., fluorescence changes upon healing) or enhance the mechanical properties of the material. The inherent self-healing properties could come from reversible interactions within the polymer or from embedded healing agents released upon damage. youtube.comyoutube.com

A key challenge is to design and synthesize polymers or molecular systems where the quinoline unit is integrated without disrupting the desired supramolecular or self-healing properties. The precise control over intermolecular forces is critical for success.

Table 3: Potential Supramolecular Interactions for this compound

| Interaction Type | Participating Atoms/Groups | Role in Assembly |

|---|---|---|

| Halogen Bonding | Bromo (C4), Chloro (C3, C6) | Directional control for crystal engineering. |

| π-π Stacking | Quinoline aromatic system | Formation of columnar or layered structures. |

| Hydrogen Bonding | Methoxy oxygen (C8-O), Quinoline nitrogen (N1) | Linkage of molecules, network formation. |

| Dipole-Dipole | C-Cl, C-Br, C-O bonds | General cohesive forces influencing packing. |

Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Materials Science

The versatility of the quinoline scaffold makes it a prime candidate for interdisciplinary research, bridging fundamental chemistry with applied fields like biology and materials science. nih.govnih.gov The specific functional groups on this compound provide multiple handles for further chemical modification, allowing for the tailoring of its properties for specific applications.

Emerging research paradigms include:

Chemical Biology: The quinoline core is a "privileged scaffold" found in many bioactive compounds. rsc.orgnih.gov While this article excludes therapeutic uses, the compound can be developed as a tool for biological research. For example, by attaching fluorophores or reactive groups, this compound could be transformed into a chemical probe to study biological processes. Its interactions with biomolecules like proteins or nucleic acids could be explored, potentially targeting unique structures like G-quadruplex DNA junctions. acs.org

Materials Science: The electron-deficient nature of the halogenated pyridine (B92270) ring fused to the electron-rich methoxy-substituted benzene (B151609) ring creates an interesting electronic profile. titech.ac.jp This makes the molecule a candidate for applications in organic electronics. Future work could involve synthesizing polymers or small molecules incorporating this quinoline for use in organic light-emitting diodes (OLEDs) or sensors. Its unique substitution could be tuned to achieve desired photophysical or electronic properties.

Drug Discovery and Design: Computational approaches, such as 3D-QSAR and molecular docking, can be used to model the interactions of this quinoline scaffold with biological targets. nih.gov This in-silico work can guide the synthesis of new derivatives with tailored properties, accelerating the initial phases of drug discovery by identifying promising structural modifications. nih.govmdpi.com

The main challenge in this area is fostering effective collaboration between synthetic chemists, biologists, and materials scientists to translate the potential of a novel molecule into functional tools and materials.

Table 4: Potential Interdisciplinary Applications of the this compound Scaffold

| Field | Research Direction | Rationale |

|---|---|---|

| Chemical Biology | Development of fluorescent probes or affinity labels. nih.gov | The quinoline core is a known fluorophore; functional groups allow for conjugation to biomolecules. |

| Materials Science | Design of novel organic electronic materials. titech.ac.jp | The unique electronic structure could be harnessed for applications in OLEDs or as sensors. |

| Computational Chemistry | In-silico screening and ligand-based design. nih.gov | Guiding the synthesis of next-generation functional molecules by predicting their properties and interactions. |

Q & A

Q. What are the key synthetic routes for 4-Bromo-3,6-dichloro-8-methoxyquinoline, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves halogenation and methoxylation of the quinoline core. For example, bromination at the 4-position can be achieved using or , while chlorination at positions 3 and 6 may require or under controlled temperatures (20–60°C). Methoxylation at position 8 is often performed via nucleophilic substitution using NaOMe in anhydrous DMF. Optimization of solvent polarity (e.g., chloroform vs. dioxane) and temperature is critical to avoid side reactions, such as dehalogenation or over-substitution. Crystallization in chloroform yields high-purity crystals, as demonstrated in analogous quinoline derivatives .

Q. How does the substitution pattern (Br, Cl, OMe) influence the compound’s electronic properties and reactivity?

Methodological Answer: The electron-withdrawing bromine and chlorine substituents at positions 4, 3, and 6 reduce electron density on the quinoline ring, enhancing electrophilic substitution resistance while promoting nucleophilic attack at electron-deficient positions. The methoxy group at position 8 acts as an electron donor via resonance, stabilizing intermediates in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). Computational studies (DFT) on similar compounds show that halogen substituents increase molecular dipole moments by 15–20%, affecting solubility and intermolecular interactions .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

- Enzyme inhibition assays : Test against metalloproteinases (MMPs) or kinases using fluorescence-based substrates (e.g., FITC-labeled collagen for MMP-2/9).

- Cellular uptake studies : Radiolabel the compound with or for PET/SPECT imaging, as seen in related 8-methoxyquinoline derivatives targeting amyloid plaques .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC determination.

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in proposed binding modes of this compound with biological targets?

Methodological Answer: Single-crystal X-ray analysis (e.g., at 150 K) reveals coplanarity of non-hydrogen atoms (r.m.s. deviation <0.03 Å) and weak intermolecular interactions (C–H⋯π). For example, the 8-methoxy group’s orientation influences π-stacking with aromatic residues in enzyme active sites. Comparative studies with 4-Bromo-8-methoxyquinoline show that additional chlorines at positions 3 and 6 introduce steric hindrance, altering binding affinities by 2–3 orders of magnitude .

Q. What mechanistic insights explain the contradictory reactivity of halogen substituents in cross-coupling reactions?

Methodological Answer: The bromine at position 4 undergoes Pd-catalyzed coupling (e.g., Suzuki) with aryl boronic acids, while chlorines at positions 3 and 6 remain inert under standard conditions. This selectivity arises from differences in C–X bond dissociation energies (Br: ~65 kcal/mol; Cl: ~81 kcal/mol) and steric effects. Reaction optimization with in dioxane at 80°C achieves >90% conversion for bromine, as validated in analogous 2-bromo-O-methylinosine derivatives .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

Methodological Answer:

- Degradation pathways : Hydrolysis of methoxy groups occurs in polar protic solvents (e.g., MeOH/HO) at >40°C, forming 8-hydroxyquinoline derivatives.

- Stabilization strategies : Store in anhydrous DCM or chloroform at –20°C under argon. TGA-DSC analysis of similar compounds shows decomposition onset at 180°C, correlating with halogen loss (Br/Cl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.